N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features a bromothiophene moiety and a phenoxyacetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions, while the hydrazide group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- (5-bromothiophen-2-yl)methylamine
- 2-[[5-(5-bromothiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is unique due to its combination of a bromothiophene moiety and a phenoxyacetohydrazide group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C17H19BrN2O2S |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H19BrN2O2S/c1-11(2)13-5-4-12(3)15(8-13)22-10-17(21)20-19-9-14-6-7-16(18)23-14/h4-9,11H,10H2,1-3H3,(H,20,21)/b19-9+ |
InChI Key |
DSOGRBJXBSKRTD-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.